Enantiomeric Identity: Specific Optical Rotation vs. (S)-Enantiomer
The (3R)-(+) enantiomer exhibits a specific optical rotation ([α]20/D) of +45° to +49° (c=1, EtOH), confirming its absolute configuration as the (R)-enantiomer . In contrast, the (3S)-(-) enantiomer (CAS 114636-31-6) shows a specific rotation of -46° to -51° (c=1, EtOH) . This difference of approximately +95° in optical rotation is a definitive, quantifiable, and non-destructive method to verify the correct enantiomer has been procured, ensuring the stereochemical integrity of downstream synthetic pathways.
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | +45° to +49° (c=1, EtOH) |
| Comparator Or Baseline | (3S)-(-)-3-Acetamidopyrrolidine: -46° to -51° (c=1, EtOH) |
| Quantified Difference | Approximately +95° |
| Conditions | Polarimetry at 20°C, concentration c=1 in ethanol |
Why This Matters
This measurement provides immediate, verifiable proof of the compound's stereochemical identity, a critical quality control parameter that directly impacts the success of enantioselective syntheses.
